molecular formula C27H24N2O5S B2610987 Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate CAS No. 373368-99-1

Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate

Cat. No.: B2610987
CAS No.: 373368-99-1
M. Wt: 488.56
InChI Key: GAMGBYHYXMVMEJ-UHFFFAOYSA-N
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Description

Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate is a multifunctional thiophene derivative characterized by a complex substitution pattern. Its core structure consists of a thiophene ring substituted at the 2-position with an amino group linked to a 2-(4-methylphenyl)-2-oxoethyl moiety, which is further acylated by a 2-furanylcarbonyl group. At the 3- and 4-positions, the thiophene bears an ethyl carboxylate and a phenyl group, respectively.

Properties

IUPAC Name

ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-3-33-27(32)22-20(18-8-5-4-6-9-18)16-35-26(22)29-24(28-25(31)21-10-7-15-34-21)23(30)19-13-11-17(2)12-14-19/h4-16,24,29H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMGBYHYXMVMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan derivative: The furan ring is functionalized with a carbonyl group.

    Amidation: The furan derivative is reacted with an amine to form the amide linkage.

    Coupling with thiophene: The amide is then coupled with a thiophene derivative under specific conditions, often involving a catalyst.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Recent studies have demonstrated that compounds similar to Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate exhibit significant antioxidant properties. For instance, derivatives with thiophene rings have shown effective scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases. In one study, a series of thiophene derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .

Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against various pathogens. Research indicates that derivatives containing the thiophene moiety demonstrate considerable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Synthetic Chemistry Applications

Synthesis of Novel Derivatives
this compound serves as a precursor for synthesizing various biologically active compounds. The synthetic routes often involve multicomponent reactions where the compound acts as a key intermediate. For example, the coupling of this compound with other functionalized groups has resulted in new derivatives with enhanced biological activities .

Regioselective Synthesis
The compound's structure allows for regioselective modifications that can lead to diverse chemical entities. This feature is particularly valuable in pharmaceutical chemistry, where specific substitutions can significantly alter the biological profile of a drug candidate. The synthesis often employs methodologies such as Gewald's reaction, which facilitates the formation of thiophenes through a one-pot reaction involving carbonyl compounds and nitriles .

Material Science Applications

Polymeric Materials
In material science, derivatives of this compound have been explored for their potential use in creating polymeric materials with enhanced thermal and mechanical properties. The incorporation of thiophene units into polymers can improve their conductivity and stability, making them suitable for applications in electronics and photonics .

Case Studies

Study Application Findings
Antioxidant Activity StudyEvaluation of antioxidant propertiesDerivatives showed up to 62% inhibition in DPPH assay compared to ascorbic acid .
Antibacterial Activity ResearchTesting against Gram-positive bacteriaSignificant antibacterial effects observed against Staphylococcus aureus and Bacillus subtilis .
Synthetic Methodology DevelopmentSynthesis of new thiophene derivativesSuccessful synthesis using Gewald's reaction leading to biologically active compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues
2.1.1. Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o, )
  • Structural Differences: The tetrahydrobenzo[b]thiophene core introduces a bicyclic system, contrasting with the monocyclic thiophene in the target compound. The 4-hydroxyphenyl group replaces the 4-methylphenyl moiety, and the absence of a furan-based acyl group reduces electron-deficient character.
  • Synthesis : Synthesized via a Petasis reaction using HFIP solvent and molecular sieves, yielding 22% after purification .
  • Implications : The hydroxyl group may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound.
2.1.2. Ethyl 2-({1-[(2-Bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino)-4-phenylthiophene-3-carboxylate ()
  • Structural Differences : A 2-bromobenzoyl group replaces the 2-furanylcarbonyl, and a trichloroethyl group introduces steric bulk and electron-withdrawing effects.
  • Implications : The bromine atom may increase lipophilicity and alter binding interactions in biological systems compared to the furan’s oxygen heteroatom .
2.1.3. Ethyl 2-[(Chloroacetyl)amino]-4-(2-furyl)thiophene-3-carboxylate ()
  • Structural Differences: Retains the furan substituent but at the 4-position of the thiophene, with a chloroacetyl group instead of the 2-furanylcarbonyl-aminocarbonyl chain.
  • Synthesis : Prepared via direct acylation, highlighting the versatility of thiophene scaffolds in accommodating diverse electrophiles .

Key Observations :

  • Yields for thiophene derivatives (e.g., 22% for Compound 6o) are generally lower than those for triazoles (37%), likely due to steric challenges in multi-component reactions .
  • The target compound’s synthesis route remains unspecified in the provided evidence, but analogous methods (e.g., Petasis or acylation reactions) may apply.
Substituent Effects on Properties
  • Electron-Withdrawing vs. Bromine () and chlorine () substituents increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • Steric Effects :

    • The trichloroethyl group in ’s compound introduces significant steric hindrance, which may limit conformational flexibility compared to the target compound’s 2-oxoethyl chain .

Biological Activity

Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate (CAS Number: 373368-99-1) is a complex organic compound with potential biological activity. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N2O5S, with a molecular weight of 488.57 g/mol. The compound features multiple functional groups, including thiophene, carbonyl, and amine moieties, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC27H24N2O5S
Molecular Weight488.57 g/mol
CAS Number373368-99-1
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has been evaluated for its potential in cancer therapeutics, particularly in the modulation of gene expression related to pluripotency and differentiation.
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound are ongoing, with some derivatives showing promise against specific bacterial strains.
  • Enzyme Inhibition : There is evidence suggesting that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in PubMed highlighted the potential of similar compounds in enforcing Oct3/4 expression, a key factor in maintaining pluripotency in stem cells. This suggests that this compound could have implications in regenerative medicine and cancer treatment by promoting or inhibiting specific cellular pathways .
  • Toxicological Assessments : According to ECHA reports, the compound is classified as very toxic to aquatic life and poses risks related to reproductive toxicity . This necessitates careful handling and further investigation into its environmental impact.
  • Pharmacological Screening : High-throughput screening assays have identified derivatives of similar compounds that enhance Oct3/4 expression, indicating a potential pathway for drug development targeting stem cell reprogramming .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorModulates gene expression related to pluripotency
AntimicrobialPotential efficacy against bacterial strainsOngoing studies
Enzyme InhibitionInhibits metabolic enzymes; implications for disordersPreliminary findings

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via Michael addition reactions or multi-step condensation protocols . For example:

  • React a chalcone derivative (e.g., (2E)-3-(4-methylphenyl)-1-(furan-2-yl)prop-2-en-1-one) with ethyl acetoacetate in alkaline ethanol under reflux, followed by purification via recrystallization .
  • Incorporate a furanylcarbonyl-amino moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the acylated side chain .
  • Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and spectroscopic methods .

Q. How can researchers characterize its structural and physicochemical properties?

  • Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms bond lengths/angles, particularly for thiophene and cyclohexenone moieties .
  • FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, NH/OH stretches).
  • NMR (¹H/¹³C) assigns protons and carbons, especially distinguishing aromatic (δ 6.5–8.5 ppm) and ester groups (δ 1.2–4.3 ppm) .
  • HPLC-MS ensures purity (>95%) and validates molecular weight .

Q. What in vitro assays are suitable for initial biological screening?

  • Antioxidant activity : Use DPPH radical scavenging (IC₅₀) and ferric reducing antioxidant power (FRAP) assays in methanol/water solutions .
  • Anti-inflammatory potential : Measure inhibition of carrageenan-induced paw edema in rodent models at 50–100 mg/kg doses .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HL-60, CCRF-CEM) via MTT assay, with IC₅₀ values <10 µM indicating potency .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Work in a fume hood to prevent inhalation of dust/aerosols (H335) .
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance cytotoxicity .
  • Hybridization : Integrate pyrazole or pyrimidine moieties to improve anti-inflammatory efficacy .
  • In silico docking : Use AutoDock or Schrödinger to predict binding affinities to targets like COX-2 or Bcl-2 .

Q. How to resolve contradictions in biological data across studies?

  • Replicate assays under standardized conditions (e.g., pH, solvent, cell line passage number).
  • Validate results using orthogonal methods (e.g., confirm apoptosis via flow cytometry if MTT data is ambiguous) .
  • Analyze batch-to-batch purity differences via HPLC-MS to rule out impurity-driven variability .

Q. What strategies improve bioavailability for in vivo studies?

  • Prodrug design : Esterify carboxylate groups to enhance membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Pharmacokinetic profiling : Measure plasma half-life (t½) and AUC via LC-MS/MS after oral/intravenous administration .

Q. How does this compound synergize with existing therapies?

  • Test combination regimens with doxorubicin or camptothecin in resistant cancer models (e.g., HL-60/MX2).
  • Calculate synergy scores using the Chou-Talalay method (Combination Index <1 indicates synergism) .

Q. What advanced analytical methods assess stability under physiological conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then quantify degradation products via UPLC-QTOF .
  • Cyclic voltammetry : Evaluate redox stability in simulated gastric fluid .

Q. Can computational models predict metabolite formation?

  • Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • Validate predictions with HR-MS/MS of liver microsome incubations .

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